(4-Aminophenyl)sulfonylurea;morpholine
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Overview
Description
(4-Aminophenyl)sulfonylurea;morpholine is a chemical compound with the molecular formula C11H15N3O3S. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)sulfonylurea;morpholine typically involves the reaction of 4-aminophenylsulfonyl chloride with morpholine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)sulfonylurea;morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Aminophenyl)sulfonylurea;morpholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)sulfonylurea;morpholine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminophenyl)sulfonylurea;piperidine
- (4-Aminophenyl)sulfonylurea;thiomorpholine
- (4-Aminophenyl)sulfonylurea;ethylmorpholine
Uniqueness
(4-Aminophenyl)sulfonylurea;morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine moiety enhances its solubility and reactivity compared to other similar compounds .
Properties
CAS No. |
113712-90-6 |
---|---|
Molecular Formula |
C11H18N4O4S |
Molecular Weight |
302.35 g/mol |
IUPAC Name |
(4-aminophenyl)sulfonylurea;morpholine |
InChI |
InChI=1S/C7H9N3O3S.C4H9NO/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;1-3-6-4-2-5-1/h1-4H,8H2,(H3,9,10,11);5H,1-4H2 |
InChI Key |
JDDUXAQQHAZVPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N |
Origin of Product |
United States |
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